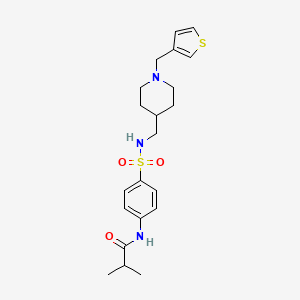

N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide

Description

N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound featuring a piperidine core substituted with a thiophen-3-ylmethyl group and a sulfamoyl-linked phenylisobutyramide moiety. Its structure combines a heterocyclic aromatic system (thiophene) with a sulfonamide group, which is often associated with biological activity in medicinal chemistry, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-methyl-N-[4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S2/c1-16(2)21(25)23-19-3-5-20(6-4-19)29(26,27)22-13-17-7-10-24(11-8-17)14-18-9-12-28-15-18/h3-6,9,12,15-17,22H,7-8,10-11,13-14H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPNXLIKOKAOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:

Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

Attachment of the Thiophene Moiety: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.

Introduction of the Sulfamoyl Group: The sulfamoyl group is incorporated using sulfonyl chloride derivatives under basic conditions.

Final Coupling: The final step involves coupling the intermediate with isobutyryl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfamoyl group, converting it to the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.

Industrial Applications:

Mechanism of Action

The exact mechanism of action of N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety are likely crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperidine- and sulfonamide-containing molecules, particularly synthetic opioids and sulfonamide-based therapeutics. Below is a comparative analysis with compounds listed in and other analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Thiophene vs.

Sulfamoyl Linkage : The sulfamoyl group (-SO₂NH-) is absent in opioid analogs but common in sulfonamide drugs (e.g., acetazolamide). This suggests possible applications in modulating enzymes or transporters reliant on sulfonamide interactions .

Isobutyramide Terminal : The isobutyramide moiety differs from the acetyl or propanamide groups in fentanyl derivatives, reducing lipophilicity and possibly altering metabolic stability or bioavailability.

Pharmacokinetic and Toxicity Considerations

- Metabolism : Piperidine-containing compounds often undergo hepatic CYP450-mediated oxidation. The thiophene ring may introduce unique metabolic pathways, such as sulfoxidation, which could affect toxicity profiles compared to phenyl-based analogs .

- Receptor Affinity: While fentanyl analogs target opioid receptors with nanomolar affinity, the target compound’s sulfonamide and thiophene groups likely shift binding to non-opioid targets, necessitating specific assays (e.g., kinase panels) for validation.

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR confirm the presence of the thiophene (δ 6.8–7.2 ppm), piperidine (δ 2.5–3.5 ppm), and sulfamoyl groups (δ 3.8–4.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z corresponding to the molecular formula .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies trace impurities .

What computational and experimental strategies are recommended for elucidating the compound’s structure-activity relationships (SAR) in enzyme inhibition?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfamoyl group and enzyme active sites (e.g., carbonic anhydrase or kinases) .

- In Vitro Assays : Perform enzyme inhibition assays (IC₅₀ determination) with systematic modifications to the thiophene or piperidine moieties to identify pharmacophores .

- Comparative Analysis : Benchmark activity against structurally similar compounds (e.g., N-(4-sulfamoylphenyl) derivatives) to isolate critical functional groups .

How should researchers design experiments to resolve contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

- Standardized Protocols : Replicate assays under uniform conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects (DMSO vs. aqueous solutions) .

- Dose-Response Curves : Generate full dose-response data (1 nM–100 µM) to address discrepancies in potency metrics (e.g., EC₅₀ vs. IC₅₀) .

- Orthogonal Validation : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

What methodologies are effective in studying the compound’s metabolic stability and reactivity under physiological conditions?

Q. Advanced Research Focus

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to estimate half-life (t₁/₂) .

- Reactivity Screening : Test for nucleophilic attack (e.g., glutathione trapping assays) to identify reactive intermediates .

- pH-Dependent Stability : Monitor degradation kinetics in buffers (pH 1–9) to simulate gastrointestinal and systemic environments .

How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) without altering activity .

- Prodrug Design : Modify the isobutyramide group to a hydrolyzable ester for improved membrane permeability .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodent models to measure AUC, Cₘₐₓ, and bioavailability .

What experimental frameworks are recommended for investigating off-target effects and toxicity?

Q. Advanced Research Focus

- Panels : Screen against 50+ unrelated enzymes/receptors (e.g., CEREP panel) to assess selectivity .

- Cytotoxicity Assays : Test on primary cell lines (e.g., hepatocytes) using MTT or LDH release assays to identify IC₅₀ values .

- Genotoxicity : Perform Ames tests or comet assays to evaluate DNA damage potential .

How should researchers address challenges in scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) for high-yield (>80%) scale-up .

- Quality Control : Establish batch-specific impurity profiles using LC-MS and adjust purification protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.